molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8

2-Phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B091919
CAS No.: 16619-12-8
M. Wt: 208.25 g/mol
InChI Key: OCLCRYNZYRSURW-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-to-Ligand Charge Transfer in Coordination Compounds

Metal-to-ligand charge transfer (MLCT) excited states are crucial for the understanding of photochemical and photophysical behaviors in coordination compounds. Studies on cuprous bis-phenanthroline compounds, which possess MLCT excited states, provide insight into the stabilization of these states and their potential applications in photovoltaic cells and light-emitting devices (Scaltrito et al., 2000).

Chemistry and Properties of Pyridine and Phenanthroline Derivatives

The chemistry and properties of compounds containing pyridine and phenanthroline derivatives have been extensively reviewed, offering a comprehensive understanding of their preparation, structures, and applications. These compounds have shown a variety of uses, including in coordination chemistry and as ligands, highlighting their versatility and potential in materials science (Boča et al., 2011).

Anticancer Potential of Cinnamic Acid Derivatives

Research into cinnamic acid and its derivatives, including phenolic analogs, has demonstrated their potential in anticancer therapies. These compounds' chemical reactivity enables them to be modified into various derivatives with enhanced antitumor efficacy, underscoring their importance in medicinal chemistry (De et al., 2011).

Synthetic Applications of Phenylthiocyanatoethanone

The chemical reactivity and synthetic applications of 1-phenyl-2-thiocyanatoethanone in heterocyclic synthesis have been reviewed, illustrating its role as an intermediate in the production of novel heterocyclic systems. This highlights the compound's significance in synthetic organic chemistry and its potential for generating pharmacologically active molecules (Gouda, 2013).

Future Directions

The future directions for research on 2-Phenyl-2,3-dihydro-1H-inden-1-one could involve further exploration of its biological activities and potential therapeutic applications, as suggested by studies on its derivatives .

Properties

IUPAC Name

2-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCRYNZYRSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312469
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-12-8
Record name 16619-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polyphosphoric acid (50 g) was heated in an oil bath at 140-145° C. and 2,3-diphenyl-propanoic acid (2.5 g) was added. Heating was continued for 45 min. Water was added. The mixture was cooled and extracted with ethyl acetate. The organic extracts were washed with 1 M NaOH solution and water. After drying the solvent was evaporated under reduced pressure. The product thus obtained was further purified by trituration in heptane.
[Compound]
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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